Cas no 434920-94-2 (N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide)

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide is a synthetic organic compound featuring a benzothiazole core linked to a toluenesulfonyl-propanamide moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. The presence of the 4-methylbenzothiazole group may enhance binding affinity in target interactions, while the toluenesulfonyl-propanamide side chain could contribute to metabolic stability. The compound’s well-defined molecular architecture allows for precise modifications, making it a valuable scaffold for drug discovery and biochemical studies. Its synthetic accessibility and structural versatility further underscore its relevance in exploratory research applications.
N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide structure
434920-94-2 structure
Product Name:N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide
CAS No:434920-94-2
MF:C18H18N2O3S2
MW:374.477121829987
CID:6158805
PubChem ID:4547643
Update Time:2025-06-08

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide
    • AKOS008529003
    • F2536-0591
    • Oprea1_062166
    • SR-01000595925-1
    • SR-01000595925
    • N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
    • N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide
    • 434920-94-2
    • Inchi: 1S/C18H18N2O3S2/c1-12-6-8-14(9-7-12)25(22,23)11-10-16(21)19-18-20-17-13(2)4-3-5-15(17)24-18/h3-9H,10-11H2,1-2H3,(H,19,20,21)
    • InChI Key: DGSMOAMAXNREPN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(CCC(NC1=NC2C(C)=CC=CC=2S1)=O)(=O)=O

Computed Properties

  • Exact Mass: 374.07588479g/mol
  • Monoisotopic Mass: 374.07588479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 113Ų

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide Pricemore >>

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Additional information on N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide

Recent Advances in the Study of N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide (CAS: 434920-94-2)

The compound N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide (CAS: 434920-94-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings, methodologies, and implications associated with this compound, providing a comprehensive overview for professionals in the field.

Recent studies have focused on the synthesis, structural characterization, and biological evaluation of this compound. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its molecular structure and purity. The compound's unique benzothiazole and sulfonyl functional groups are believed to contribute to its biological activity, particularly in the context of enzyme inhibition and receptor modulation.

One of the key areas of investigation has been the compound's potential as an inhibitor of specific enzymes involved in inflammatory pathways. Preliminary in vitro studies have demonstrated promising results, with the compound showing significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest that N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide could serve as a lead compound for the development of novel anti-inflammatory agents.

In addition to its anti-inflammatory properties, recent research has explored the compound's potential anticancer effects. Studies have indicated that it may induce apoptosis in certain cancer cell lines by modulating key signaling pathways. For instance, in breast cancer cells, the compound has been shown to downregulate the expression of survivin, a protein associated with cancer cell survival. These findings highlight its potential as a chemotherapeutic agent, though further in vivo studies are required to validate these effects.

The pharmacokinetic profile of N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide has also been a subject of recent investigation. Researchers have conducted stability studies under various physiological conditions to assess its suitability for oral administration. Results indicate that the compound exhibits moderate stability in simulated gastric fluid, suggesting that formulation strategies may be needed to enhance its bioavailability.

Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide represents a promising candidate for the development of novel therapeutics, particularly in the areas of inflammation and oncology. Continued research into its mechanism of action, pharmacokinetics, and safety profile will be crucial to unlocking its full potential. This brief underscores the importance of interdisciplinary collaboration in translating chemical discoveries into clinically viable treatments.

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